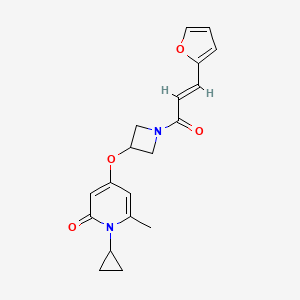

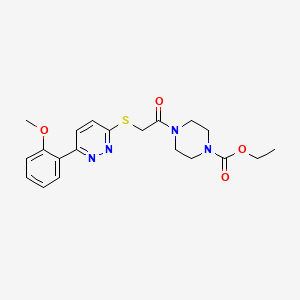

Ethyl 4-(2-((6-(2-methoxyphenyl)pyridazin-3-yl)thio)acetyl)piperazine-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a derivative of piperazine, which is a common moiety in medicinal chemistry . Piperazine derivatives have been studied for their potential as inhibitors of acetylcholinesterase, an enzyme that plays a key role in neurological function .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined through techniques such as NMR spectroscopy . The presence of different functional groups such as the piperazine ring, the pyridazinone ring, and the thioacetyl group would give distinct signals in the NMR spectrum .Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. Piperazine derivatives can undergo a variety of reactions due to the presence of multiple reactive sites .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely depend on its specific structure. Factors such as its polarity, solubility, and stability could be influenced by the presence of different functional groups .Mecanismo De Acción

Target of Action

The primary targets of this compound are acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . These enzymes play a crucial role in the hydrolysis of acetylcholine, a neurotransmitter essential for cognitive functions . Inhibition of these enzymes is a key strategy in managing Alzheimer’s disease, as it helps increase acetylcholine levels .

Mode of Action

The compound interacts with AChE and BChE, inhibiting their activity . The compound with the best AChE activity was found to show competitive inhibition , meaning it competes with acetylcholine for the active site of the enzyme . This prevents the breakdown of acetylcholine, thereby increasing its levels.

Biochemical Pathways

The inhibition of AChE and BChE affects the cholinergic pathway . By preventing the breakdown of acetylcholine, the compound enhances cholinergic transmission, which is often impaired in Alzheimer’s disease . This can help alleviate symptoms associated with acetylcholine deficiency .

Result of Action

The primary result of the compound’s action is the increase in acetylcholine levels due to the inhibition of AChE and BChE . This can help improve cognitive functions in patients with Alzheimer’s disease, where acetylcholine levels are typically low .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability For instance, factors such as pH and temperature can affect the compound’s stability and its interaction with its target enzymes.

Safety and Hazards

Direcciones Futuras

The future research directions for this compound could potentially involve further exploration of its medicinal properties, particularly its potential as an acetylcholinesterase inhibitor . Other possible directions could include the synthesis of related compounds and the investigation of their properties .

Propiedades

IUPAC Name |

ethyl 4-[2-[6-(2-methoxyphenyl)pyridazin-3-yl]sulfanylacetyl]piperazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N4O4S/c1-3-28-20(26)24-12-10-23(11-13-24)19(25)14-29-18-9-8-16(21-22-18)15-6-4-5-7-17(15)27-2/h4-9H,3,10-14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHOKRJMNBAVFSX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C(=O)CSC2=NN=C(C=C2)C3=CC=CC=C3OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-[(2Z)-2-[(2-Hydroxyphenyl)methylidene]hydrazinyl]-1,3-dimethyl-7-(2-methylprop-2-enyl)purine-2,6-dione](/img/structure/B2901566.png)

![2-methyl-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiazole-4-carboxamide](/img/structure/B2901570.png)

![methyl 4-{2-[(2-methoxyethyl)amino]-4-oxo-4H-furo[3,2-c]chromen-3-yl}benzoate](/img/structure/B2901571.png)

![3-{[(4-chlorobenzoyl)oxy]imino}-1-(2,6-dichlorobenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B2901574.png)

![Ethyl 2-[[5-[(4-fluorophenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate](/img/structure/B2901575.png)

![7'a-Methylspiro[1,3-dioxolane-2,1'-2,3,3a,4,6,7-hexahydroindene]-5'-one](/img/structure/B2901579.png)